8-Fluoro-2,6-dimethylquinoline
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Overview
Description
8-Fluoro-2,6-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,6-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods often employ greener and more sustainable chemical processes. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2,6-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
8-Fluoro-2,6-dimethylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antimalarial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of agrochemicals and as components for liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,6-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA-gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription. This specific mechanism of action makes it effective against bacterial strains resistant to other classes of antibacterial drugs .
Comparison with Similar Compounds
- 6-Fluoro-2,6-dimethylquinoline
- 8-Fluoro-2,3-dimethylquinoline
- 6,8-Difluoro-2,6-dimethylquinoline
Comparison: 8-Fluoro-2,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to its analogs, it may exhibit different levels of antibacterial, antimalarial, and antineoplastic activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3 |
InChI Key |
QXCXMKZDZMCBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2F)C |
Origin of Product |
United States |
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